(S)-3-((benzyloxy)carbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid
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Overview
Description
(S)-3-((benzyloxy)carbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid is a complex organic compound that features a benzyloxycarbonyl group, a methyl group, and an oxoimidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((benzyloxy)carbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid typically involves the protection of amino acids with benzyloxycarbonyl groups. The process often includes the following steps:
Protection of the amino group: The amino group of the starting material is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Formation of the oxoimidazolidine ring: The protected amino acid undergoes cyclization to form the oxoimidazolidine ring.
Introduction of the methyl group: Methylation is achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((benzyloxy)carbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyloxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
(S)-3-((benzyloxy)carbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-((benzyloxy)carbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. The oxoimidazolidine ring can interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid
- 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
Uniqueness
(S)-3-((benzyloxy)carbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid is unique due to its specific structure, which combines a benzyloxycarbonyl group, a methyl group, and an oxoimidazolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H14N2O5 |
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Molecular Weight |
278.26 g/mol |
IUPAC Name |
(4S)-1-methyl-2-oxo-3-phenylmethoxycarbonylimidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C13H14N2O5/c1-14-7-10(11(16)17)15(12(14)18)13(19)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,16,17)/t10-/m0/s1 |
InChI Key |
YONVBUKGFAEQAF-JTQLQIEISA-N |
Isomeric SMILES |
CN1C[C@H](N(C1=O)C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CN1CC(N(C1=O)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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